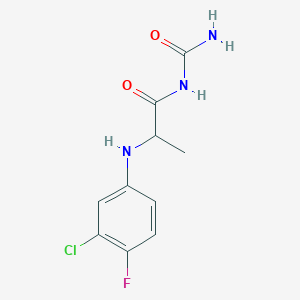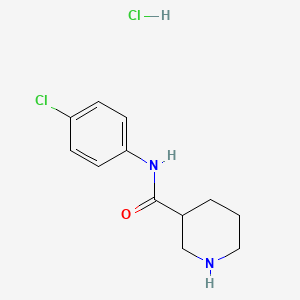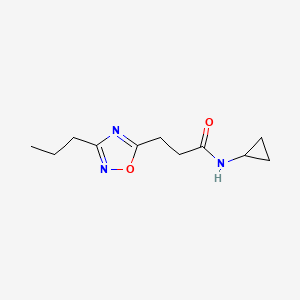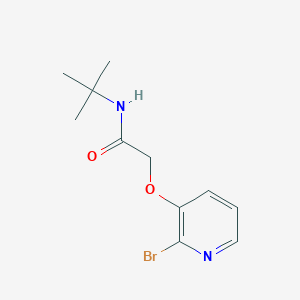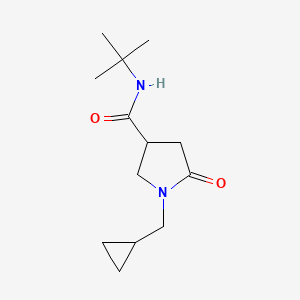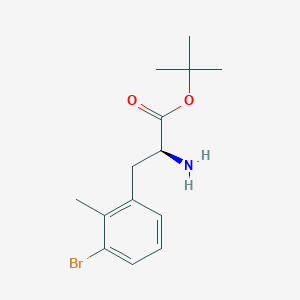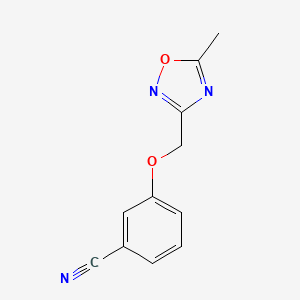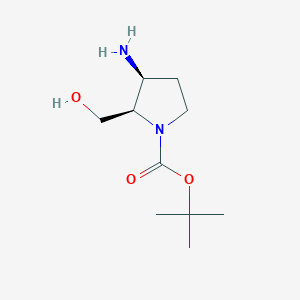
(2R,3S)-tert-Butyl 3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a tert-butyl group, an amino group, and a hydroxymethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group and the use of a suitable protecting group for the hydroxyl group. The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, primary amines from reduction, and various substituted derivatives from substitution reactions.
Applications De Recherche Scientifique
tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. The tert-butyl group can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate include:
- tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives with different substituents on the pyrrolidine ring.
- Compounds with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of tert-Butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl (2R,3S)-3-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
HJEFGTDUSRZTME-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CO)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


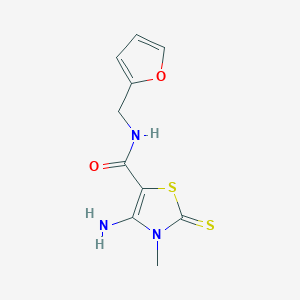
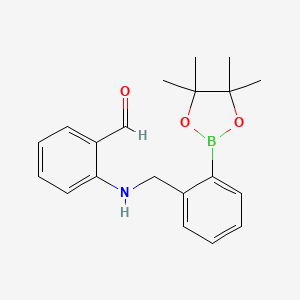
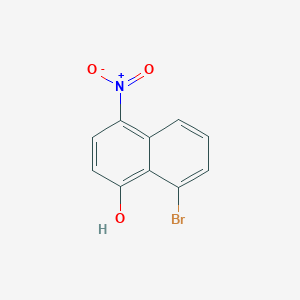
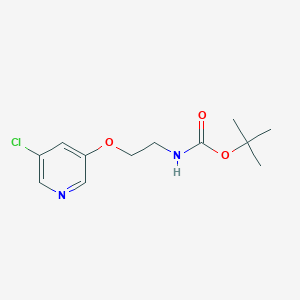
![7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B14904586.png)
![Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)
